molecular formula C5H6O3 B14322837 5-Hydroxy-3,4-dihydro-2H-pyran-2-one CAS No. 108706-29-2

5-Hydroxy-3,4-dihydro-2H-pyran-2-one

Cat. No.: B14322837
CAS No.: 108706-29-2
M. Wt: 114.10 g/mol
InChI Key: KQDLBEOBZYFRRG-UHFFFAOYSA-N
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Description

5-Hydroxy-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C5H6O3. It is a derivative of dihydropyran and features a hydroxyl group at the 5-position and a ketone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,4-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation reaction of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method includes the intramolecular cyclization of suitable precursors, such as enals and ketones, using N-heterocyclic carbene precatalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. These interactions can modulate biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

108706-29-2

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

5-hydroxy-3,4-dihydropyran-2-one

InChI

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h3,6H,1-2H2

InChI Key

KQDLBEOBZYFRRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC=C1O

Origin of Product

United States

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